

Physical and chemical properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

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Compound of Interest

Compound Name: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Introduction: A Versatile Building Block in Medicinal Chemistry

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a nitrofuran derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry.^[1] Its unique molecular architecture, featuring a reactive α,β -unsaturated aldehyde system conjugated to a 5-nitro-substituted furan ring, imparts a distinct reactivity profile that has been exploited for the development of novel therapeutic agents. The presence of the nitrofuran pharmacophore is of particular interest, as this class of compounds is known for its broad-spectrum antimicrobial properties.^[2]

Nitrofuran compounds typically function as prodrugs, requiring intracellular enzymatic reduction of the nitro group to exert their biological effects.^{[2][3]} This activation process generates highly reactive electrophilic intermediates capable of damaging multiple cellular targets, including DNA, RNA, and key metabolic enzymes.^[2] This multi-targeted mechanism is a significant advantage in an era of rising antimicrobial resistance. Consequently, (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a valuable starting material for synthesizing derivatives with potential applications in antimicrobial and anticancer drug discovery programs.^{[1][4]}

This guide provides a comprehensive overview of the core physical, chemical, and biological properties of **(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde**, offering field-proven insights and detailed protocols for researchers in drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties are the foundation of any chemical research. The compound is typically a light brown to dark yellow solid under standard conditions.[\[5\]](#)

Chemical Identifiers

Identifier	Value
IUPAC Name	(2E)-3-(5-nitrofuran-2-yl)prop-2-enal [5] [6] [7]
Synonyms	5-nitrofuryl-2-acrolein, 3-(5-Nitro-2-furyl)acrolein, 5-Nitro-2-furanacrolein [6] [8]
CAS Number	52661-56-0 ((E)-isomer), 1874-22-2 [1] [8] [9]
Molecular Formula	C ₇ H ₅ NO ₄ [1] [9] [10]
Molecular Weight	167.12 g/mol [1] [9] [10]
Canonical SMILES	<chem>C1=C(OC(=C1)[O-])/C=C/C=O</chem> [1] [8]
InChI Key	DXWCZMGIIFEEPU-OWOJBTEDSA-N [1] [5]

Physicochemical Data

Property	Value	Source(s)
Appearance	Light Brown to Dark Yellow Solid	[5]
Boiling Point	310.7 ± 32.0 °C (at 760 mmHg)	[5]
Density	1.4 ± 0.1 g/cm ³	[5]
Solubility	Slightly soluble in Chloroform, DMSO	[5]
Storage	Recommended storage at -20°C	[5]

Spectroscopic and Analytical Characterization

While a complete public dataset is not available, characterization of **(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde** relies on standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups. For validation, researchers would typically acquire ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) data.[9]

Expected ¹H-NMR Spectral Features

The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde, vinyl, and furan ring protons. Based on analyses of similar structures[11][12], the following regions are of interest:

- Aldehyde Proton (-CHO): A singlet or doublet (due to coupling with the adjacent vinyl proton) expected at a significantly downfield shift (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group.
- Vinyl Protons (-CH=CH-): Two doublets in the δ 6.5-8.0 ppm region. The trans-configuration results in a large coupling constant (J ≈ 15-18 Hz).
- Furan Protons: Two doublets in the δ 7.0-8.0 ppm region, characteristic of a 2,5-disubstituted furan ring.

Expected IR Spectral Features

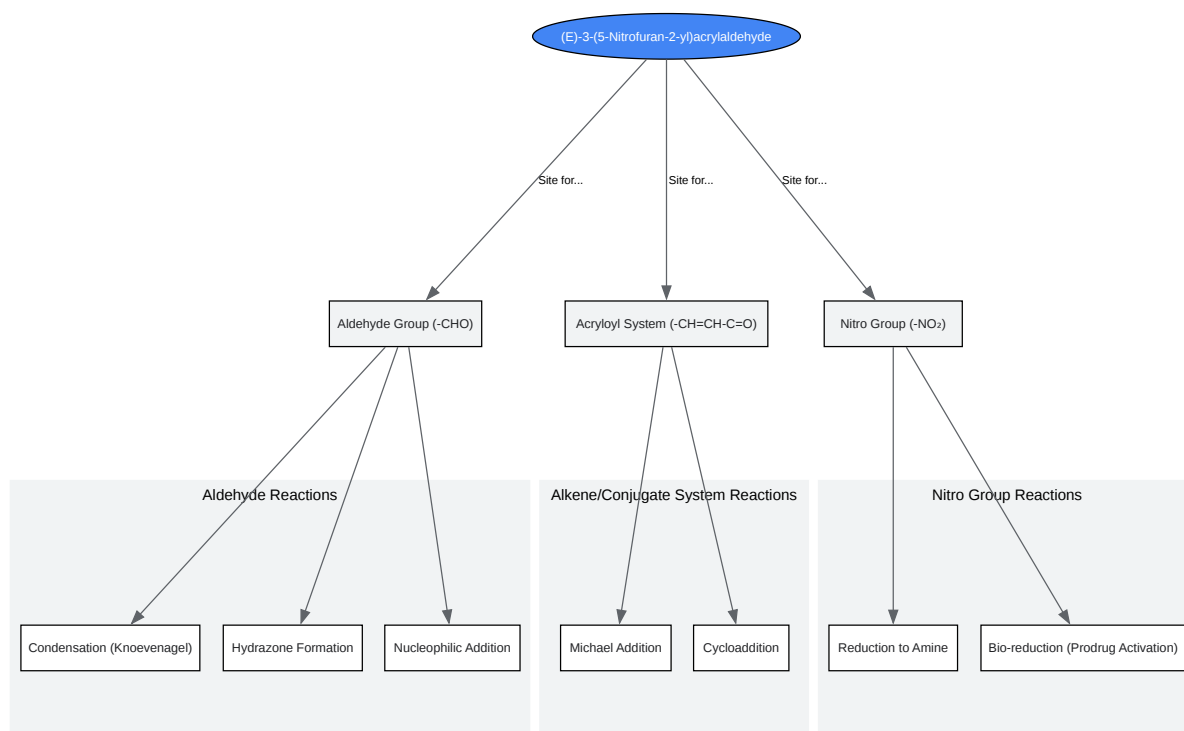
The IR spectrum provides clear evidence of the key functional groups:

- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm^{-1} .
- C=C Stretch (Alkene): An absorption band around 1610-1640 cm^{-1} .
- NO₂ Stretch (Nitro Group): Two strong absorption bands, typically around 1500-1550 cm^{-1} (asymmetric) and 1340-1360 cm^{-1} (symmetric).[\[11\]](#)

Chemical Reactivity and Synthetic Utility

The synthetic value of **(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde** stems from the reactivity of its three primary functional components: the aldehyde, the α,β -unsaturated system, and the nitroaromatic furan ring.[\[1\]](#) This trifecta of reactivity allows for its use as a versatile scaffold in multi-step syntheses.

Figure 1: Key Reactivity Sites of the Molecule



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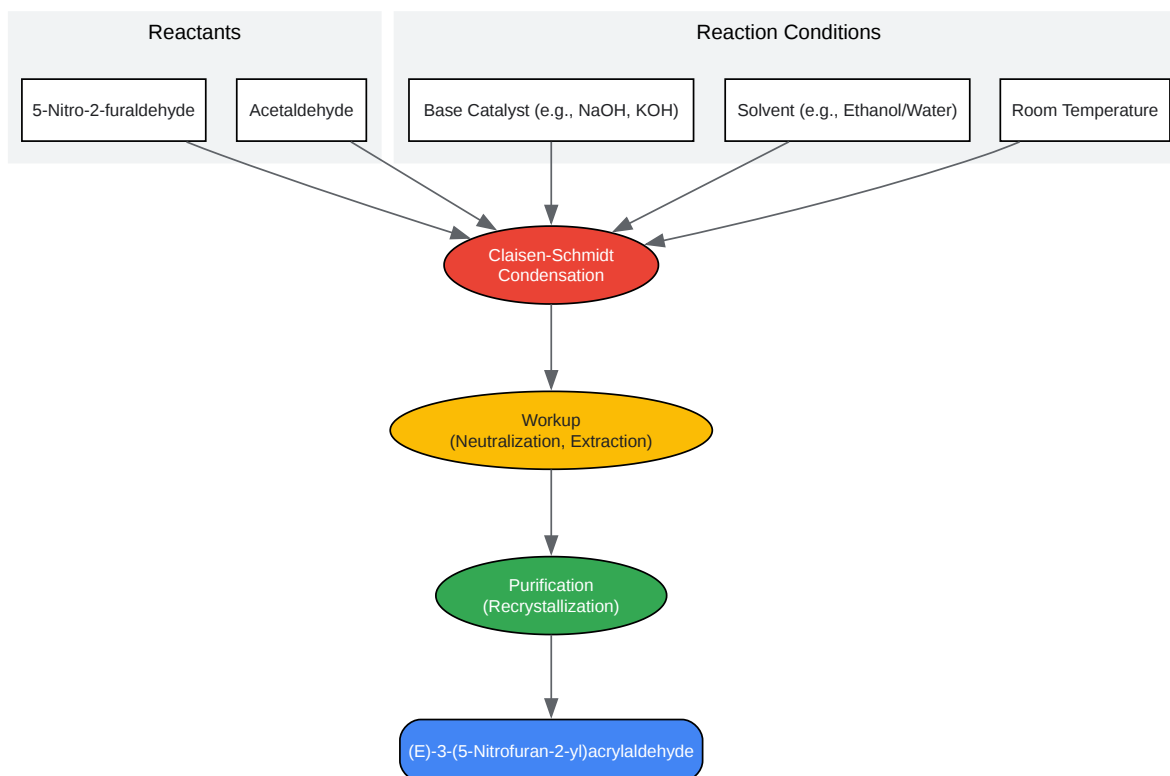
Caption: Key reactivity sites of **(E)-3-(5-Nitrofur-2-yl)acrylaldehyde**.

- **Aldehyde Group:** The primary site for nucleophilic attack and condensation reactions. It readily reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively, which are common intermediates in the synthesis of heterocyclic compounds.[1] For instance, it is a key reactant in Knoevenagel condensations with active methylene compounds like rhodanine derivatives to produce potential anticancer agents.[4]
- **α,β -Unsaturated System:** The conjugated system is susceptible to Michael (1,4-conjugate) addition reactions with various nucleophiles.
- **Nitro Group:** The electron-withdrawing nitro group is crucial for the compound's biological activity. It can be chemically reduced to an amino group, providing a handle for further functionalization.[1] More importantly, it undergoes enzymatic reduction in biological systems, which is the key activation step for its antimicrobial effects.[2]

Synthesis Methodology: Claisen-Schmidt Condensation

The most direct and common method for preparing **(E)-3-(5-Nitrofur-2-yl)acrylaldehyde** is through a base-catalyzed Claisen-Schmidt condensation.[13][14][15] This reaction involves the cross-aldol condensation of an aromatic aldehyde lacking α -hydrogens (5-nitro-2-furaldehyde) with an enolizable aldehyde or ketone (acetaldehyde).[15][16][17] The subsequent dehydration of the aldol adduct is thermodynamically driven by the formation of the extended conjugated system.[16]

Figure 2: General Workflow for Synthesis



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Caption: General workflow for the synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Claisen-Schmidt methodologies.^{[13][15][16]}

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-2-furaldehyde (1.0 eq) in a suitable solvent such as ethanol.
 - Cool the solution in an ice bath to 0-5 °C.
 - Separately, prepare a solution of aqueous sodium hydroxide (e.g., 10% w/v).

- Reaction Execution:
 - To the cooled solution of 5-nitro-2-furaldehyde, add acetaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C.
 - Slowly add the aqueous NaOH solution dropwise to the reaction mixture, ensuring the temperature remains controlled. The causality here is critical: slow, cold addition prevents self-condensation of acetaldehyde and minimizes side reactions.
 - After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting aldehyde.
- Workup and Isolation:
 - Quench the reaction by pouring the mixture into cold, dilute acid (e.g., 1 M HCl) to neutralize the base catalyst.
 - The crude product should precipitate as a solid.
 - Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
- Purification:
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified **(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde** as a crystalline solid.
 - Dry the final product under vacuum. The purity should be validated by HPLC and melting point analysis, and the structure confirmed by spectroscopic methods (NMR, IR, MS).

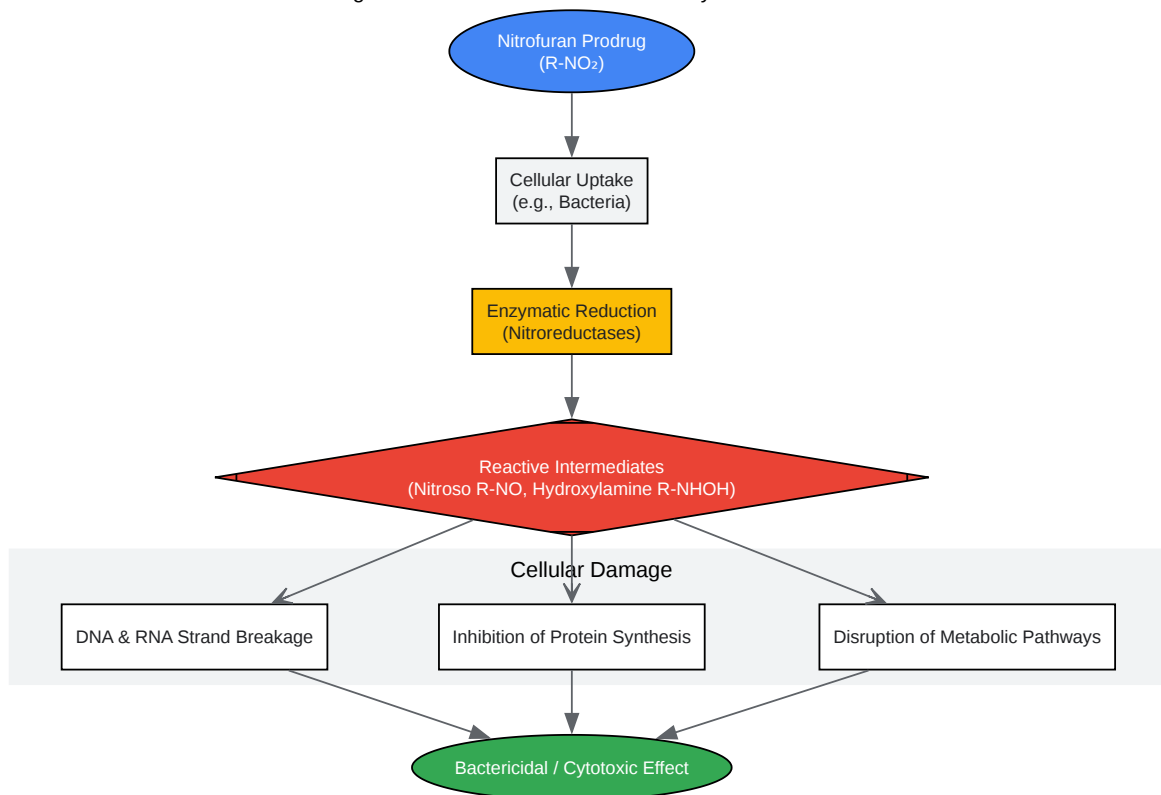
Biological Activity and Applications in Drug Development

The primary interest in this compound is driven by the biological activity of the 5-nitrofuran scaffold.^[18] It is a key precursor for drugs targeting infectious diseases and cancer.^{[1][4][19]}

Mechanism of Action: Reductive Activation

The antimicrobial and cytotoxic effects of nitrofurans are not caused by the parent molecule itself but by its reduced metabolites.[2] This process of bioactivation is a self-validating system; the enzymes responsible (nitroreductases) are predominantly found in susceptible microbial cells, providing a degree of selectivity.[3]

Figure 3: Reductive Activation Pathway of Nitrofurans



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Caption: Reductive activation pathway of nitrofurans in target cells.

Role as a Synthetic Intermediate

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is not typically an end-product drug but a crucial reactant. Its aldehyde functionality is used to link the nitrofuran pharmacophore to other chemical moieties, creating hybrid molecules with potentially enhanced or novel activities.

- **Antimicrobial Agents:** It is used to synthesize nitrofuranyl-containing hydrazones, thiadiazoles, and other heterocycles with potent activity against various bacterial strains, including *Helicobacter pylori*.[\[19\]](#)[\[20\]](#)
- **Anticancer Agents:** The compound has been used in the synthesis of 4-thiazolidinone derivatives that have shown significant inhibitory effects against breast cancer cell lines by inducing apoptosis.[\[4\]](#) The mechanism involves the generation of reactive oxygen species and activation of the intrinsic apoptotic pathway.[\[4\]](#)

Safety and Handling

Due to the presence of the nitro group, **(E)-3-(5-Nitrofuranyl)acrylaldehyde** should be handled as a potentially hazardous compound.[\[1\]](#)

- **Hazards:** Expected to be toxic and an irritant to the skin, eyes, and respiratory system.[\[1\]](#)[\[21\]](#) GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[8\]](#)[\[21\]](#)
- **Precautions:** Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.[\[21\]](#)
- **Storage and Stability:** The compound is stable at room temperature in closed containers under normal storage conditions but should be stored at -20°C for long-term preservation.[\[5\]](#) [\[22\]](#) It is incompatible with strong oxidizing agents and strong bases.[\[22\]](#)

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